Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl-

Description

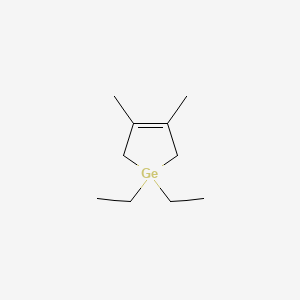

Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl-, is an organogermanium compound featuring a five-membered ring containing a germanium atom and a double bond at the 3-position. The substituents at the 1-position are ethyl groups, while methyl groups occupy the 3- and 4-positions. This structure confers unique steric and electronic properties, distinguishing it from analogous carbon-based cyclopentanes or silicon-containing heterocycles.

Properties

CAS No. |

5764-67-0 |

|---|---|

Molecular Formula |

C10H20Ge |

Molecular Weight |

212.90 g/mol |

IUPAC Name |

1,1-diethyl-3,4-dimethyl-2,5-dihydrogermole |

InChI |

InChI=1S/C10H20Ge/c1-5-11(6-2)7-9(3)10(4)8-11/h5-8H2,1-4H3 |

InChI Key |

XMPDJBNPCIRQFS-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge]1(CC(=C(C1)C)C)CC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl-

General Synthetic Strategy

The synthesis of germacyclopent-3-ene derivatives, including the 1,1-diethyl-3,4-dimethyl variant, typically involves the reaction of germanium dihalides with substituted butadienes or cyclopentadiene derivatives, followed by functionalization with transition metal carbonyl complexes or alkyl substituents. Key steps include:

- Formation of the germacyclopent-3-ene ring by cyclization of germanium dihalide precursors with conjugated dienes.

- Subsequent substitution at the 1-position with alkyl groups such as diethyl via organometallic intermediates or metathesis reactions.

- Use of transition metal carbonylate anions to introduce metal substituents or facilitate ring stabilization.

Specific Synthetic Procedures

Cyclization via Germanium Dihalide and Butadiene Reaction

A common route involves reacting germanium dibromide (GeBr2) with 1,3-butadiene derivatives under inert atmosphere conditions in dry solvents like diethyl ether or pentane. The reaction proceeds via ring closure to form the germacyclopent-3-ene framework with substituents at the 3 and 4 positions (methyl groups in this case).

- The germanium dibromide is prepared by bromination of germanium powder.

- The reaction is carried out under nitrogen atmosphere, with solvents dried and deoxygenated.

- The product is isolated by filtration and crystallization at low temperatures (-30 °C) to afford high yields of the germacyclopent-3-ene intermediate.

Alkylation at the 1-Position (Diethyl Substitution)

The 1,1-diethyl substitution is introduced by metathesis or nucleophilic substitution reactions starting from 1,1-dihalogenated germacyclopent-3-ene intermediates:

- The 1,1-dihalide (e.g., 1,1-dibromo) germacyclopent-3-ene is reacted with organometallic reagents containing diethyl groups or with sodium diethylgermanide species.

- The reaction is typically performed in pentane or diethyl ether under inert atmosphere.

- After stirring at room temperature for several hours, the product is purified by recrystallization.

- This step yields the 1,1-diethyl-3,4-dimethyl germacyclopent-3-ene with high purity and good yield (typically above 70%).

Transition Metal Carbonylate Substitution (Optional Functionalization)

For further functionalization or stabilization, the 1-position can be substituted with transition metal carbonyl complexes such as pentacarbonylmanganese or tetracarbonylcobalt:

- The reaction involves metathesis between the 1,1-dihalogenated germacyclopent-3-ene and sodium salts of transition metal carbonylates.

- The reaction is conducted in pentane or diethyl ether at room temperature.

- The products are isolated as crystalline solids after filtration and low-temperature crystallization.

- This method allows the preparation of mono- or di-substituted metal complexes of germacyclopent-3-ene derivatives.

Analytical Data and Characterization

The synthesized compounds are characterized by a combination of spectroscopic and analytical techniques:

| Technique | Observations for Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl- Derivatives |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Proton NMR shows characteristic signals for methyl and methylene protons; $$^{13}C$$ NMR confirms carbon environments, including signals for germanium-bound carbons and alkyl substituents. |

| Infrared Spectroscopy (IR) | IR spectra display characteristic carbonyl stretching frequencies (if metal carbonyl complexes are present), and C-H stretching for alkyl groups. |

| Elemental Analysis | Carbon, hydrogen, and germanium contents match calculated values, confirming purity and composition. |

| X-ray Crystallography | Structural studies reveal a puckered five-membered ring conformation preferred in the ground state, rather than planar, indicating ring strain and electronic effects unique to germanium heterocycles. |

Mechanistic Insights and Reaction Conditions

- The cyclization step is sensitive to moisture and oxygen, requiring dry, inert conditions.

- The substitution at the 1-position proceeds via nucleophilic displacement of halides or metathesis with transition metal carbonylates.

- Photochemical studies on related germacyclopent-3-ene derivatives indicate that under irradiation, these compounds can undergo extrusion of germylene species, which is relevant for understanding stability and reactivity, though this is more pertinent to diaryl-substituted analogues.

- The reactivity of germenes and germylenes formed transiently suggests that substituent effects (e.g., electron-withdrawing groups) influence reaction pathways and yields.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Germanium dibromide synthesis | Bromination of germanium powder | GeBr2, pure | Precursor for ring formation |

| Cyclization with butadiene | GeBr2 + 3,4-dimethyl-1,3-butadiene, dry ether, N2 atmosphere | Germacyclopent-3-ene intermediate, ~75% | Requires inert atmosphere and dry solvents |

| 1,1-Diethyl substitution | Organometallic diethyl reagents or Na[Et2Ge] in pentane, room temp | 1,1-Diethyl-3,4-dimethyl germacyclopent-3-ene, ~70-80% | Purification by crystallization |

| Transition metal carbonylate substitution (optional) | Na[Mn(CO)5] or Na[Co(CO)4] with germacyclopent-3-ene halide in pentane | Metal-substituted derivatives, ~75-85% | Enables further functionalization |

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

Substitution: The ethyl and methyl groups on the germanium center can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .

Scientific Research Applications

Precursor for Germylenes

Germacyclopent-3-ene derivatives serve as effective precursors for germylenes, which are reactive intermediates in various chemical reactions. The FVT process allows for the generation of germylene species that can be characterized using techniques such as UV photoelectron spectroscopy (PES) . This has implications for studying the electronic structures of transient molecules.

Transition Metal Complexes

Research has demonstrated the ability to create transition metal-substituted germacyclopent-3-enes through metathesis reactions. These complexes exhibit unique structural features and reactivity patterns that are valuable for understanding the behavior of metal-germanium interactions . For instance, studies have shown that certain transition metal complexes derived from germacyclopent-3-ene can act as catalysts in organic transformations.

Thermochemical Studies

The thermal decomposition of germacyclopent-3-ene derivatives has been investigated to understand their stability and reactivity under heat. Case studies have shown that these compounds undergo cheletropic elimination reactions, yielding products like 1,3-dienes and other valuable intermediates . This thermochemical behavior is essential for applications in synthetic organic chemistry.

Case Study 1: Flash Vacuum Thermolysis

A notable study utilized FVT to investigate the decomposition pathways of 3,4-dimethylgermacyclopent-3-ene derivatives. The results indicated that these compounds could efficiently produce germylenes and diene products upon pyrolysis, showcasing their utility in generating reactive intermediates for further chemical transformations .

Case Study 2: Transition Metal Substitution

Another study focused on the synthesis of transition metal-substituted germacyclopent-3-enes. The researchers reported the successful preparation of several complexes, including those containing manganese and iron. These complexes were characterized using NMR spectroscopy and infrared spectroscopy, revealing insights into their structural properties and potential catalytic activities .

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene involves its interaction with specific molecular targets and pathways. The germanium center can coordinate with various biological molecules, influencing their structure and function. This coordination can affect cellular signaling pathways, enzyme activity, and gene expression, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl-, with structurally related compounds, including organogermanium heterocycles, carbon-based cyclopentanes, and digermenes.

Table 1: Comparative Properties of Germacyclopent-3-ene Derivatives and Analogues

Key Comparisons:

Structural and Electronic Differences :

- The 1,1-diethyl groups in the target compound introduce greater steric bulk compared to the 1,1-dimethyl groups in Lei et al.'s germacyclopentene . This may reduce ring strain but slow reaction kinetics.

- The unsaturated germacyclopentene ring contrasts sharply with saturated cis-1,3-dimethylcyclopentane , which lacks the Ge atom and double bond, resulting in lower polarity and reactivity.

Synthetic Pathways: While Lei et al. used sonochemistry to synthesize 1,1-dimethyl derivatives , the diethyl variant may require modified conditions to accommodate larger substituents.

Thermal Behavior: The extrusion of dimethylgermylene in Lei's compound suggests that the diethyl analog might release diethylgermylene at higher temperatures due to increased steric stabilization. Digermenes with Ge=Ge bonds (e.g., Ichinohe et al.'s work ) exhibit lower thermal stability than cyclic germacyclopentenes, highlighting the stabilizing effect of the ring structure.

Environmental and Industrial Relevance :

- Carbon-based cyclopentanes (e.g., cis-1,3-dimethylcyclopentane ) are environmentally persistent, whereas germanium heterocycles may degrade into germanium oxides, which are less toxic than heavy metals.

Biological Activity

Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl-, a compound belonging to the class of germacyclopentanes, has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl- is characterized by the presence of a germanium atom within a cyclopentene ring structure. The molecular formula can be represented as . The compound exhibits moderate volatility and stability under high-vacuum conditions, making it suitable for various synthetic applications and studies involving reactive intermediates like germylene (GeH2) .

The biological activity of germacyclopent-3-ene derivatives often involves the generation of reactive species through thermal or photochemical processes. For instance, flash vacuum thermolysis (FVT) studies have shown that these compounds can produce germylene upon pyrolysis, which has implications for their reactivity in biological systems .

Antimicrobial Properties

Research indicates that certain germanium-containing compounds exhibit antimicrobial properties. A study assessing the antibacterial activity of various organogermanium compounds found that some derivatives showed significant inhibition against gram-positive and gram-negative bacteria . Although specific data on 1,1-diethyl-3,4-dimethyl-germacyclopent-3-ene is limited, it is reasonable to hypothesize similar activities based on the behavior of related compounds.

Cytotoxicity and Antitumor Effects

Several studies have investigated the cytotoxic effects of organogermanium compounds on cancer cell lines. For example, organogermanium compounds have demonstrated the ability to induce apoptosis in cancer cells via oxidative stress mechanisms . While direct studies on germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl- are scarce, its structural analogs have shown promise in this area.

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing various germacyclopentene derivatives, researchers utilized FVT to generate reactive intermediates from 3,4-dimethyl derivatives . The resulting compounds were characterized using UV photoelectron spectroscopy (PES), demonstrating the utility of these methods in understanding the reactivity and potential biological implications of germacyclopentanes.

Case Study 2: Interaction with Transition Metals

Another investigation explored the interaction of germacyclopent-3-enes with transition metals. The synthesis of metal-substituted derivatives revealed interesting structural and electronic properties that could influence biological activity . These findings suggest that modifications to the germanium atom can significantly alter the compound's reactivity and potential therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Stability | Moderate |

| Reactivity | Generates GeH2 |

| Antibacterial Activity | Potentially significant |

| Cytotoxicity | Induces apoptosis |

Q & A

Q. What are the established synthetic routes for preparing Germacyclopent-3-ene derivatives, and what factors influence reaction yields?

Methodological Answer: Germacyclopent-3-ene derivatives are synthesized via zirconocene-mediated reactions. For example, 1,1-dichlorogermoles can be prepared by reacting zirconacyclopentadienes (formed from zirconocene dichloride, alkynes, and n-BuLi) with GeCl₄. Reaction conditions such as temperature (−78°C to room temperature), stoichiometry of alkyne substituents (e.g., trimethylsilyl groups), and solvent polarity significantly affect yields. Characterization typically involves NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .

Q. What spectroscopic techniques are critical for characterizing the structural and electronic properties of Germacyclopent-3-ene derivatives?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and steric effects. For example, downfield shifts in ¹H NMR indicate electron-withdrawing groups on the germole ring.

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the planar or puckered geometry of the germole ring.

- UV-Vis Spectroscopy : Reveals π→π* transitions in conjugated systems, useful for studying electronic delocalization in substituted derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., ethyl, methyl groups) modulate the reactivity of Germacyclopent-3-ene derivatives in Diels-Alder reactions?

Methodological Answer: Steric bulk from substituents (e.g., 1,1-diethyl groups) hinders cycloaddition by reducing diene accessibility, while electron-donating groups (e.g., methyl) enhance reactivity by lowering the LUMO energy of the germole. Experimental validation involves:

- Kinetic Studies : Compare reaction rates of substituted derivatives with model dienophiles (e.g., maleic anhydride).

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gap analysis) predict regioselectivity and transition-state energies .

Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar Germacyclopent-3-ene derivatives?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or crystallographic disorder. Mitigation strategies include:

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity.

- Control Experiments : Replicate synthesis under anhydrous/inert conditions to exclude oxidation artifacts.

- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., siloles or stannoles) to identify outliers .

Data Contradiction Analysis

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing air-sensitive Germacyclopent-3-ene derivatives?

Methodological Answer: Key considerations:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for synthesis and handling to prevent hydrolysis/oxidation.

- Standardized Protocols : Document reaction parameters (e.g., cooling rates, stirring time) to minimize batch-to-batch variability.

- Analytical Consistency : Calibrate instruments (e.g., NMR spectrometers) using reference compounds like tetramethylsilane (TMS) .

Reactivity and Mechanistic Studies

Q. What mechanistic insights can be gained from studying the thermal decomposition pathways of Germacyclopent-3-ene derivatives?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products (e.g., ethylene, germanium oxides). Isotopic labeling (e.g., deuterated ethyl groups) and Arrhenius plot analysis reveal cleavage mechanisms (homolytic vs. heterolytic bond rupture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.